Cas no 1545881-36-4 (2-(Oxetan-3-yl)propan-2-amine)

2-(Oxetan-3-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- 2-(oxetan-3-yl)propan-2-amine
- 2-(Oxetan-3-yl)propan-2-amine
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- MDL: MFCD28629617
- インチ: 1S/C6H13NO/c1-6(2,7)5-3-8-4-5/h5H,3-4,7H2,1-2H3
- InChIKey: ZNEWZARFNPNCDK-UHFFFAOYSA-N
- ほほえんだ: O1CC(C1)C(C)(C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 86.5
- トポロジー分子極性表面積: 35.2
- 疎水性パラメータ計算基準値(XlogP): -0.2
2-(Oxetan-3-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95030-250MG |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 97% | 250MG |
¥ 2,560.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95030-5G |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 97% | 5g |
¥ 19,206.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95030-1G |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 97% | 1g |
¥ 6,402.00 | 2023-04-06 | |
Chemenu | CM326502-250mg |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 95+% | 250mg |
$582 | 2021-08-18 | |
Chemenu | CM326502-1g |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 95%+ | 1g |
$1164 | 2023-03-07 | |
eNovation Chemicals LLC | D630228-5g |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 98% | 5g |
$3610 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95030-500mg |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 97% | 500mg |
¥4269.0 | 2024-04-24 | |
Ambeed | A695935-1g |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 97% | 1g |
$970.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95030-100mg |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 97% | 100mg |
¥1604.0 | 2024-04-24 | |
eNovation Chemicals LLC | D630228-500mg |
2-(oxetan-3-yl)propan-2-amine |
1545881-36-4 | 98% | 500mg |
$800 | 2025-02-20 |
2-(Oxetan-3-yl)propan-2-amine 関連文献
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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8. Back matter
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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2-(Oxetan-3-yl)propan-2-amineに関する追加情報
Professional Introduction to 2-(Oxetan-3-yl)propan-2-amine (CAS No: 1545881-36-4)
2-(Oxetan-3-yl)propan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1545881-36-4, this molecule represents a unique structural motif characterized by the presence of an oxetane ring fused with an amine-substituted propanediol backbone. The oxetane ring, a three-membered cyclic ether, introduces conformational rigidity and reactivity that makes this compound particularly valuable in drug design and molecular engineering.
The structure of 2-(Oxetan-3-yl)propan-2-amine enables it to serve as a versatile building block in the synthesis of more complex pharmacophores. The amine functionality at the second carbon of the oxetane ring provides a nucleophilic site for further derivatization, while the oxetane core itself can participate in ring-opening reactions under specific conditions. This dual reactivity has been exploited in various synthetic strategies, particularly in the development of peptidomimetics and protease inhibitors.
In recent years, 2-(Oxetan-3-yl)propan-2-amine has been explored in the context of novel therapeutic agents. Its incorporation into drug candidates has shown promise in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The rigid oxetane scaffold helps stabilize key interactions with biological targets, while the amine group allows for fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.
One notable application of 2-(Oxetan-3-yl)propan-2-amine is in the design of peptidomimetics that mimic natural peptide ligands with improved bioavailability. The oxetane ring mimics the turn-like conformation found in many biologically active peptides, while the amine group provides a site for covalent attachment or further functionalization. This approach has been particularly successful in developing inhibitors of serine proteases, which play crucial roles in various pathological processes.
Recent advances in computational chemistry have further highlighted the potential of 2-(Oxetan-3-yl)propan-2-amine as a scaffold for drug discovery. Molecular modeling studies indicate that this compound can effectively engage with target proteins through multiple non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. These insights have guided the optimization of lead compounds derived from 2-(Oxetan-3-yl)propan-2-amine, leading to enhanced binding affinity and selectivity.
The synthesis of 2-(Oxetan-3-yl)propan-2-amine itself presents unique challenges due to the sensitivity of the oxetane ring. However, recent methodologies have demonstrated efficient construction of this motif through transition-metal-catalyzed reactions or enzymatic approaches. These advancements have made it feasible to produce 2-(Oxetan-3-yloxy)propanal, a key intermediate in its synthesis, with high yield and purity.
In conclusion, 2-(Oxetanamino-propane) (CAS No: 1545881-364) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and reactivity make it an attractive candidate for developing next-generation therapeutics targeting a wide range of diseases. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is expected to grow further.
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